Cas no 73721-17-2 (Methyl 1-methyl-2-naphthoate)

Methyl 1-methyl-2-naphthoate is a naphthalene-based ester compound with the molecular formula C₁₃H₁₂O₂. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a stable ester group and a methyl substitution on the naphthalene ring, enhancing its reactivity in selective transformations. Its well-defined structure allows for precise functionalization, making it valuable for constructing complex molecular frameworks. The product is typically characterized by high purity, ensuring consistent performance in synthetic applications. Its compatibility with various reaction conditions further underscores its utility in research and industrial processes. Proper handling and storage are recommended to maintain stability.
Methyl 1-methyl-2-naphthoate structure
Methyl 1-methyl-2-naphthoate structure
Product name:Methyl 1-methyl-2-naphthoate
CAS No:73721-17-2
MF:C13H12O2
Molecular Weight:200.233183860779
MDL:MFCD18415058
CID:2126405
PubChem ID:13491498

Methyl 1-methyl-2-naphthoate 化学的及び物理的性質

名前と識別子

    • methyl 1-methyl-2-naphthoate
    • methyl 1-methylnaphthalene-2-carboxylate
    • 1-Methylnaphthalene-2-carboxylic acid methyl ester
    • 2-Naphthalenecarboxylic acid, 1-methyl-, methyl ester
    • Z2582143715
    • 1-Methyl-naphthalene-2-carboxylic acid methyl ester
    • Methyl 1-methyl-2-naphthoate
    • MDL: MFCD18415058
    • インチ: 1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3
    • InChIKey: RJCOLHYGLMOBPX-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C2C=CC=CC2=C1C)=O

計算された属性

  • 精确分子量: 200.083729621g/mol
  • 同位素质量: 200.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 26.3

Methyl 1-methyl-2-naphthoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-304678-0.5g
methyl 1-methylnaphthalene-2-carboxylate
73721-17-2 95.0%
0.5g
$713.0 2025-03-19
Chemenu
CM241361-1g
Methyl 1-methyl-2-naphthoate
73721-17-2 95%
1g
$389 2021-08-04
Enamine
EN300-304678-0.25g
methyl 1-methylnaphthalene-2-carboxylate
73721-17-2 95.0%
0.25g
$452.0 2025-03-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0774-1g
1-Methyl-naphthalene-2-carboxylic acid methyl ester
73721-17-2 97%
1g
8463.46CNY 2021-05-08
Enamine
EN300-304678-10g
methyl 1-methylnaphthalene-2-carboxylate
73721-17-2 95%
10g
$3929.0 2023-11-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0774-1g
1-Methyl-naphthalene-2-carboxylic acid methyl ester
73721-17-2 97%
1g
¥8463.46 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0774-500mg
1-Methyl-naphthalene-2-carboxylic acid methyl ester
73721-17-2 97%
500mg
4655.75CNY 2021-05-08
Enamine
EN300-304678-1g
methyl 1-methylnaphthalene-2-carboxylate
73721-17-2 95%
1g
$914.0 2023-11-13
Enamine
EN300-304678-5g
methyl 1-methylnaphthalene-2-carboxylate
73721-17-2 95%
5g
$2650.0 2023-11-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0774-500mg
1-Methyl-naphthalene-2-carboxylic acid methyl ester
73721-17-2 97%
500mg
¥4655.75 2025-01-21

Methyl 1-methyl-2-naphthoate 関連文献

Methyl 1-methyl-2-naphthoateに関する追加情報

Methyl 1-methyl-2-naphthoate (CAS No. 73721-17-2): A Comprehensive Overview

Methyl 1-methyl-2-naphthoate, identified by the Chemical Abstracts Service Number (CAS No.) 73721-17-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of naphthalene has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of Methyl 1-methyl-2-naphthoate consists of a naphthalene core substituted with a methyl group at the first position and an ester group at the second position. This configuration imparts distinct chemical reactivity and makes it a valuable intermediate in synthetic chemistry. The compound's solubility profile, thermal stability, and interaction with biological systems have been subjects of extensive investigation.

In recent years, researchers have been exploring the pharmacological potential of Methyl 1-methyl-2-naphthoate. Studies have indicated that this compound exhibits moderate affinity for certain biological targets, making it a candidate for further development as a pharmacological agent. Its structural analogs have been investigated for their roles in modulating enzyme activity and receptor binding, which are crucial mechanisms in drug design.

The synthesis of Methyl 1-methyl-2-naphthoate involves multi-step organic reactions, typically starting from commercially available naphthalene derivatives. Advanced synthetic methodologies, such as catalytic hydrogenation and esterification, have been employed to achieve high yields and purity. These synthetic routes are optimized to minimize byproduct formation and enhance overall efficiency, aligning with green chemistry principles.

One of the most compelling aspects of Methyl 1-methyl-2-naphthoate is its role as a building block in the development of more complex molecules. Chemists have leveraged its reactive sites to construct intricate scaffolds that mimic natural products and bioactive compounds. This capability is particularly valuable in drug discovery pipelines, where novel molecular architectures are sought to overcome resistance mechanisms and improve therapeutic efficacy.

The compound's interaction with biological systems has also been studied in vitro. Preliminary findings suggest that Methyl 1-methyl-2-naphthoate can influence cellular processes by interacting with specific proteins and enzymes. These interactions may have implications for treating various conditions, although further research is necessary to fully elucidate its mechanism of action.

The analytical characterization of Methyl 1-methyl-2-naphthoate relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the compound's molecular structure and purity. High-performance liquid chromatography (HPLC) is also employed for quantitative analysis, ensuring that samples meet stringent quality standards for research and industrial applications.

In industrial settings, Methyl 1-methyl-2-naphthoate is utilized in the production of specialty chemicals and fine intermediates. Its stability under various conditions makes it suitable for large-scale manufacturing processes. Additionally, its compatibility with other reagents allows for seamless integration into diverse chemical syntheses, enhancing its utility in industrial applications.

The environmental impact of Methyl 1-methyl-2-naphthoate has been assessed through biodegradation studies. Research indicates that while the compound is not highly toxic, its persistence in certain environments necessitates careful handling to prevent environmental accumulation. Efforts are ongoing to develop sustainable synthetic routes that minimize ecological footprint while maintaining high yields.

The future prospects for Methyl 1-methyl-2-naphthoate are promising, with ongoing research focusing on expanding its applications in pharmaceuticals, agrochemicals, and material science. Collaborative efforts between academia and industry are expected to drive innovation, leading to new derivatives and formulations with enhanced properties.

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